molecular formula C4H3BrN2OS B1521728 2-Bromothiazole-4-carboxamide CAS No. 848501-94-0

2-Bromothiazole-4-carboxamide

Cat. No. B1521728
M. Wt: 207.05 g/mol
InChI Key: FELGLJBDEZWZPW-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

2-Bromothiazole-4-carboxylic acid methyl ester (50 mg) was dissolved in a solution of saturated ammonia in methanol (4 ml). The reaction solution was stirred overnight at room temperature. The solvent was removed under reduced pressure to give 2-bromothiazole-4-carboxylic acid amide (46 mg, yield 100%) as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 8.11 (s, 1H). LC-MS calcd for C4H3BrN2OS (m/e) 205.91, obsd 207 and 209 [M+1]+.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7]([Br:10])[S:8][CH:9]=1)=O.[NH3:11]>CO>[Br:10][C:7]1[S:8][CH:9]=[C:5]([C:3]([NH2:11])=[O:2])[N:6]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
COC(=O)C=1N=C(SC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC=C(N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.